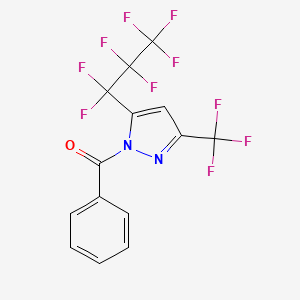

1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole

Description

Properties

IUPAC Name |

[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F10N2O/c15-11(16,13(20,21)14(22,23)24)9-6-8(12(17,18)19)25-26(9)10(27)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXMWQLGCPIQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

Introduction of Fluorinated Groups:

Benzoylation: The final step involves the benzoylation of the pyrazole ring to obtain the target compound

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorinated groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable probe in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of 1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole involves its interaction with molecular targets through its fluorinated groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole

- CAS Number : 231301-27-2

- Molecular Formula : C₁₄H₆F₁₀N₂O

- Molecular Weight : 408.19 g/mol

- Key Substituents :

- Benzoyl group (C₆H₅CO-) at position 1.

- Heptafluoropropyl (C₃F₇) at position 3.

- Trifluoromethyl (CF₃) at position 2.

Structural Significance :

The compound features a pyrazole core substituted with three fluorinated groups. The trifluoromethyl and heptafluoropropyl moieties enhance lipophilicity and metabolic stability, making it structurally relevant for pharmaceutical and agrochemical applications .

Structural Analogs

Compound A : 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole

- CAS Number: Not explicitly provided (synonym: ZINC95708043)

- Molecular Formula : C₁₇H₆F₁₆N₂O (estimated based on perfluorohexyl substitution)

- Key Substituents :

- Benzoyl group at position 1.

- Perfluorohexyl (C₆F₁₃) at position 3/4.

- Trifluoromethyl (CF₃) at position 5/3.

Comparison :

| Property | Target Compound | Compound A |

|---|---|---|

| Fluorinated Chain | Heptafluoropropyl (C₃F₇) | Perfluorohexyl (C₆F₁₃) |

| Molecular Weight | 408.19 | ~538.19 (estimated) |

| Lipophilicity (LogP) | High (due to C₃F₇ and CF₃) | Higher (longer C₆F₁₃ chain) |

| Metabolic Stability | Moderate to high | Likely higher |

Functional Implications :

- The target compound’s shorter heptafluoropropyl group may offer a balance between bioavailability and metabolic resistance .

Compound B : Trifluoromethyl-substituted pyrazole N-nucleosides

- Example : Anticancer agents from Saleh et al. (2016) .

- Key Substituents : Pyrazole core with CF₃ and nucleoside-like groups.

Comparison :

- Synthetic Flexibility : The target compound’s benzoyl group allows for easier derivatization compared to nucleoside-linked analogs .

Key Observations :

- Fluorinated pyrazoles generally exhibit enhanced thermal stability and resistance to oxidative degradation compared to non-fluorinated analogs .

- The benzoyl group in the target compound may confer unique binding interactions with aromatic residues in biological targets, a feature absent in simpler CF₃-pyrazoles .

Biological Activity

1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of biological effects, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific pyrazole derivative, synthesizing findings from various studies and providing a comprehensive overview of its potential applications in medicine and pharmacology.

Chemical Structure and Properties

The chemical structure of 1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole can be represented as follows:

This compound features a pyrazole ring with several fluorinated groups, which may enhance its biological activity compared to non-fluorinated analogs.

The biological activity of pyrazole derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms can significantly influence the lipophilicity and electronic properties of the compound, potentially enhancing its binding affinity to biological targets.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that various pyrazoles, including those with trifluoromethyl groups, demonstrated cytotoxic effects against different cancer cell lines. In vitro assays showed that 1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole could induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Pyrazoles have been reported to possess antibacterial and antifungal properties. The unique structure of 1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole may contribute to its effectiveness against resistant strains of bacteria .

Study 1: Anticancer Efficacy

In a recent study, 1-Benzoyl-5-heptafluoropropyl-3-(trifluoromethyl)pyrazole was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was evaluated against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.